Emoghrelin

Natural product Anthraquinone glycoside Non-peptidyl agonist

Emoghrelin (emodin-8-O-(6'-O-malonyl)-glucoside; CAS: 928262-58-2) is a non-peptidyl ghrelin receptor (GHSR-1a) agonist isolated from Polygonum multiflorum (Heshouwu). Unlike synthetic peptide-based ghrelin mimetics (e.g., GHRP-6, Anamorelin, Ibutamoren), emoghrelin represents a structurally distinct anthraquinone glycoside class, with a molecular weight of 518.42 g/mol and the molecular formula C₂₄H₂₂O₁₃.

Molecular Formula C24H22O13
Molecular Weight 518.4 g/mol
Cat. No. B12371783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmoghrelin
Molecular FormulaC24H22O13
Molecular Weight518.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O
InChIInChI=1S/C24H22O13/c1-8-2-10-17(12(26)3-8)21(32)18-11(19(10)30)4-9(25)5-13(18)36-24-23(34)22(33)20(31)14(37-24)7-35-16(29)6-15(27)28/h2-5,14,20,22-26,31,33-34H,6-7H2,1H3,(H,27,28)/t14-,20-,22+,23-,24-/m1/s1
InChIKeyARYOUUYBGPNODI-LHNXKRSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Emoghrelin: A Naturally Derived, Non-Peptidyl GHSR Agonist for Anti-Aging and GH Secretion Research


Emoghrelin (emodin-8-O-(6'-O-malonyl)-glucoside; CAS: 928262-58-2) is a non-peptidyl ghrelin receptor (GHSR-1a) agonist isolated from Polygonum multiflorum (Heshouwu) [1]. Unlike synthetic peptide-based ghrelin mimetics (e.g., GHRP-6, Anamorelin, Ibutamoren), emoghrelin represents a structurally distinct anthraquinone glycoside class, with a molecular weight of 518.42 g/mol and the molecular formula C₂₄H₂₂O₁₃ . Its identification and characterization were driven by ethnopharmacological observations that raw Heshouwu extracts exhibit anti-aging effects analogous to growth hormone (GH) release induced by ghrelin [1].

Why Emoghrelin Cannot Be Substituted with Generic GHSR Agonists in Research Applications


Emoghrelin cannot be substituted by generic GHSR agonists such as Anamorelin, Ibutamoren (MK-677), or Capromorelin because it is a structurally unique, naturally occurring anthraquinone glycoside rather than a synthetic peptidomimetic or small-molecule agonist [1]. This structural divergence translates to fundamentally different physicochemical profiles: emoghrelin exhibits a calculated LogP of 0.6 and a topological polar surface area (tPSA) of 217 Ų , whereas synthetic ghrelin mimetics like Anamorelin (MW ~546 g/mol, predicted LogP ~4-5) and Ibutamoren (MW ~528 g/mol) are substantially more lipophilic. These disparities in polarity and solubility directly impact in vitro assay compatibility (e.g., DMSO solubility thresholds, aqueous buffer partitioning) and in vivo formulation strategies . Furthermore, emoghrelin's natural product origin means its research utility is uniquely tied to phytochemical and ethnopharmacological investigation of P. multiflorum's anti-aging mechanisms, a context in which synthetic agonists provide no relevant baseline [1].

Quantitative Evidence for Emoghrelin Differentiation: Comparative Data Against GHRP-6 and Synthetic GHSR Agonists


Structural Class Differentiation: Emoghrelin as a Non-Peptidyl, Naturally Occurring Anthraquinone Glycoside

Emoghrelin is classified as emodin-8-O-(6'-O-malonyl)-glucoside, an anthraquinone glycoside isolated from Polygonum multiflorum [1]. This chemical class is fundamentally distinct from all clinically evaluated synthetic GHSR agonists, which are predominantly peptidomimetics (e.g., GHRP-6, hexarelin) or synthetic small molecules (e.g., Anamorelin, Ibutamoren, Capromorelin) [2]. The natural product origin enables research applications in phytochemical screening, traditional medicine validation, and natural ghrelin analog discovery that cannot be addressed using synthetic comparators.

Natural product Anthraquinone glycoside Non-peptidyl agonist

Parallel Functional Comparison: Emoghrelin vs. GHRP-6 in Rat Primary Anterior Pituitary GH Release Assay

In a direct parallel experimental system, emoghrelin was evaluated alongside GHRP-6 (a well-characterized synthetic peptidyl ghrelin analog) for GH secretion from rat primary anterior pituitary cells [1]. Both compounds exhibited dose-dependent stimulation of GH release, demonstrating functional comparability as GHSR agonists in this assay system. The emoghrelin-induced GH secretion was inhibited by [D-Arg¹, D-Phe⁵, D-Trp⁷,⁹, Leu¹¹]-substance P, a ghrelin receptor antagonist, confirming GHSR-dependent mechanism of action [1].

Growth hormone secretion Pituitary cell assay GHSR activation

Cytotoxicity Profile: Emoghrelin Demonstrates No Apparent Cytotoxicity at Functional Concentrations

Emoghrelin was examined for cytotoxicity in rat primary anterior pituitary cells across a concentration range of 10⁻⁷ M to 10⁻⁴ M [1]. No apparent cytotoxicity was observed at any tested concentration, indicating that the compound's GH-stimulating activity occurs at concentrations that do not compromise cell viability in this primary cell system [1].

Cytotoxicity Cell viability Safety profiling

Molecular Modeling Validation: Emoghrelin Binding Pose Comparability to GHRP-6

Molecular modeling and docking studies demonstrated that emoghrelin could fit into and adequately interact with the binding pocket of the ghrelin receptor (GHSR-1a) [1]. This computational analysis was conducted in parallel with GHRP-6, showing that both compounds engage the receptor binding pocket in a comparable manner, providing in silico validation of emoghrelin's GHSR agonist activity [1].

Molecular docking GHSR binding pocket Computational modeling

Physicochemical Profile Differentiation: LogP and tPSA Contrast with Synthetic Agonists

Emoghrelin exhibits a calculated LogP of 0.6 and a topological polar surface area (tPSA) of 217 Ų . In contrast, synthetic GHSR agonists such as Anamorelin (predicted LogP ~4–5, tPSA ~70–90 Ų) and Ibutamoren (MK-677; predicted LogP ~3.5–4.5) are substantially more lipophilic . These quantitative differences in polarity and hydrogen-bonding capacity have direct implications for solubility in aqueous assay buffers, DMSO stock preparation, and in vivo formulation development.

Lipophilicity Polar surface area Physicochemical properties

Optimized Research and Procurement Applications for Emoghrelin Based on Differential Evidence


Natural Product Ghrelin Analog Discovery and Phytochemical Screening Programs

Emoghrelin serves as a validated, naturally occurring non-peptidyl GHSR agonist for use as a positive control or reference standard in natural product screening campaigns aimed at identifying additional plant-derived ghrelin analogs [1]. Its structural classification as an anthraquinone glycoside, combined with demonstrated GHSR-dependent GH secretion activity comparable to GHRP-6, makes it an appropriate benchmark for evaluating novel ghrelin-like compounds isolated from botanical sources [1]. This application is uniquely served by emoghrelin; synthetic agonists cannot provide the natural product context required for phytochemical validation studies.

Ethnopharmacological Validation of Polygonum multiflorum (Heshouwu) Anti-Aging Mechanisms

Emoghrelin is the key bioactive constituent linking traditional Heshouwu use to ghrelin receptor-mediated GH secretion [1]. Researchers investigating the molecular basis of raw Heshouwu's reported anti-aging effects require emoghrelin as the specific molecular probe for GHSR-dependent pathways, distinct from other anthraquinones (e.g., emodin) that lack this receptor specificity [1]. The compound's absence in processed Heshouwu further enables comparative studies between raw and processed botanical preparations, an experimental design that synthetic agonists cannot support [1].

In Vitro GH Secretion Assays Requiring a Non-Peptidyl, Low-Lipophilicity GHSR Agonist

For in vitro GH release assays using rat primary anterior pituitary cells or similar cellular models, emoghrelin provides a non-peptidyl GHSR agonist option with physicochemical properties (LogP 0.6, tPSA 217 Ų) that differ substantially from lipophilic synthetic agonists [1]. This lower lipophilicity may reduce non-specific binding to plasticware and improve aqueous buffer compatibility, offering an alternative when synthetic agonist solubility or assay interference presents experimental challenges [1]. The demonstrated absence of cytotoxicity at 10⁻⁷–10⁻⁴ M in primary pituitary cells supports its use in extended-duration cellular assays [2].

Molecular Modeling and GHSR Binding Pocket Structural Studies

Emoghrelin's validated docking pose within the GHSR binding pocket, established alongside GHRP-6, supports its use as a structurally distinct probe for computational modeling studies of ghrelin receptor-ligand interactions [1]. Its anthraquinone glycoside scaffold provides a chemical template orthogonal to peptidomimetic agonists, enabling comparative structure-activity relationship (SAR) analyses that explore alternative chemical space for GHSR activation [1]. This application leverages the compound's unique natural product scaffold to complement studies using synthetic agonist series.

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